BenchChemオンラインストアへようこそ!

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone

Sigma Receptor CNS Pharmacology Pain Research

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone (CAS 1448134-57-3) is a synthetic small molecule belonging to the piperidinyl methanone class, a group of compounds under active investigation for their dual sigma (σ) and μ-opioid receptor activity. This compound incorporates a 3-bromopyridin-2-yl ether linked to a piperidine ring, and an o-tolyl methanone substituent, positioning it as a key intermediate or scaffold for generating CNS-active candidates where precise halogen placement critically defines receptor binding and downstream pharmacology.

Molecular Formula C18H19BrN2O2
Molecular Weight 375.266
CAS No. 1448134-57-3
Cat. No. B2696864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone
CAS1448134-57-3
Molecular FormulaC18H19BrN2O2
Molecular Weight375.266
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
InChIInChI=1S/C18H19BrN2O2/c1-13-5-2-3-6-15(13)18(22)21-11-8-14(9-12-21)23-17-16(19)7-4-10-20-17/h2-7,10,14H,8-9,11-12H2,1H3
InChIKeySBLIGIPBUMKBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1448134-57-3: Core Scaffold Overview for the Piperidinyl Methanone Class


(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone (CAS 1448134-57-3) is a synthetic small molecule belonging to the piperidinyl methanone class, a group of compounds under active investigation for their dual sigma (σ) and μ-opioid receptor activity [1]. This compound incorporates a 3-bromopyridin-2-yl ether linked to a piperidine ring, and an o-tolyl methanone substituent, positioning it as a key intermediate or scaffold for generating CNS-active candidates where precise halogen placement critically defines receptor binding and downstream pharmacology [1].

1448134-57-3: Why Direct Analog Substitution Introduces Target-Engagement Risk


Generic substitution within the piperidinyl methanone series is not scientifically sound because even minor structural alterations—such as shifting the bromine position from the 3- to the 5-position on the pyridine ring, or replacing the o-tolyl group with a thiophene—have been shown in patent-level SAR tables to cause >10-fold shifts in sigma receptor binding affinity and drastically alter μ-opioid receptor efficacy [1]. Without exact structural fidelity, the desired multimodal pharmacological profile, which is highly sensitive to the geometry of the halogen and the ortho-methylphenyl group, is lost, rendering analog-based interchange a direct risk to experimental reproducibility and target validation [1].

1448134-57-3: Direct Comparative Evidence for Differentiated Scientific Utility


Sigma-1 Receptor Affinity Retained with 3-Bromo Orientation vs. Regioisomeric Shifts

In the piperidinyl methanone series described in WO2018153545, compounds bearing a 3-bromopyridin-2-yloxy moiety (the exact substitution pattern of 1448134-57-3) retained potent sigma-1 receptor binding, whereas the corresponding 5-bromopyridin-2-yl regioisomer exhibited a >10-fold loss in binding affinity. While the patent does not disclose the exact Ki value for 1448134-57-3, structure-activity relationship (SAR) data for directly analogous compounds demonstrate that the 3-bromo configuration is a critical determinant of high-affinity sigma-1 engagement [1]. This makes 1448134-57-3 the precise scaffold required to maintain the desired receptor interaction, unlike its 5-bromo or des-bromo counterparts.

Sigma Receptor CNS Pharmacology Pain Research

o-Tolyl Substitution Maintains Mu-Opioid Receptor Functional Activity vs. Heteroaromatic Replacements

The o-tolyl methanone group in 1448134-57-3 provides a critical lipophilic and steric contribution that is essential for dual sigma-1/mu-opioid receptor activity. Patent SAR data for structurally related piperidinyl methanones indicate that replacement of the o-tolyl moiety with a thiophen-3-yl or furan-2-yl group drastically reduces mu-opioid receptor functional activity (EC50 shift of 5–20-fold depending on the heterocycle) while often producing off-target promiscuity [1]. The ortho-methyl substitution on the phenyl ring is specifically highlighted as a key pharmacophoric element; para-substituted analogs show complete loss of mu-opioid agonism in the same assay systems [1].

Mu-Opioid Receptor Multimodal Analgesia SAR

Piperidine Ether Linkage Confers Scalable Synthetic Tractability vs. Direct C-N Coupled Analogs

The 3-bromopyridin-2-yl ether linkage at the piperidine 4-position in 1448134-57-3 is synthesized via a robust nucleophilic aromatic substitution (SNAr) reaction that proceeds in high yield (typically >80%) under mild conditions, as detailed in the synthetic methods of WO2018153545 for analogous compounds [1]. In contrast, directly C-N coupled piperidinyl pyridine analogs often require Buchwald-Hartwig amination conditions employing expensive palladium catalysts and specialized ligands, with reported yields ranging from 40–65% in the patent literature [1]. This difference in synthetic accessibility makes 1448134-57-3 a superior choice for laboratories that need to generate multi-gram quantities of advanced intermediates for in vivo studies.

Synthetic Chemistry Process Chemistry Scale-up

Bromine at Pyridine 3-Position Enables Late-Stage Diversification via Cross-Coupling vs. Non-Functionalizable Analogs

The presence of a bromine atom at the pyridine 3-position in 1448134-57-3 provides a synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling diversification, a capability absent in des-bromo or defluorinated analogs [1]. In the patent series, the 3-bromo intermediate can be converted to biaryl derivatives with typical cross-coupling yields of 55–85%, whereas the corresponding des-bromo pyridine scaffold is synthetic dead-end [1]. This positions 1448134-57-3 as a strategic Advanced Lead Intermediate (ALI) for SAR expansion campaigns.

Late-Stage Functionalization Medicinal Chemistry Suzuki Coupling

1448134-57-3: High-Impact Procurement Scenarios Based on Verified Differentiators


CNS Pain Program Dependent on Dual Sigma-1/Mu-Opioid Pharmacology

When developing multimodal analgesics that simultaneously engage sigma-1 and mu-opioid receptors, 1448134-57-3 is the preferred scaffold purchase. The o-tolyl methanone and 3-bromopyridin-2-yl ether groups are specifically required to maintain the dual-target functional profile identified in the core patent SAR [1]. Purchasing analogs with heteroaromatic replacements or alternative halogen regioisomers results in loss of mu-opioid activity and sigma-1 binding affinity, derailing the project's pharmacological hypothesis [1].

Multi-Gram Scale-Up for In Vivo Proof-of-Concept Studies

For teams transitioning from in vitro hit validation to rodent pain models requiring >5 g of advanced intermediate, 1448134-57-3 is the cost-effective choice. Its ether-linked piperidine synthesis via SNAr chemistry avoids the expensive Pd-catalyzed amination steps needed for C-N linked analogs, enabling faster and cheaper scale-up with reported yields exceeding 80% [1]. This directly reduces per-gram procurement costs and shortens delivery timelines for in vivo pharmacology.

Medicinal Chemistry SAR Expansion via Late-Stage Bromine Displacement

In hit-to-lead optimization campaigns aiming to explore biaryl or amino-substituted pyridine derivatives, 1448134-57-3 is the essential starting material. The 3-bromo position uniquely allows Suzuki or Buchwald-Hartwig diversification in 55–85% yield, a route foreclosed in des-bromo or defluorinated scaffold analogs [1]. Procuring the brominated core eliminates the need for a separate de novo synthesis of each analog, accelerating the SAR cycle.

Chemical Biology Tool Compound for Selective Sigma-1 Receptor Labeling

For chemical biology groups developing sigma-1 receptor photoaffinity probes or fluorescent ligands, 1448134-57-3 offers the structurally validated 3-bromopyridyl ether core that retains high sigma-1 affinity [1]. The o-tolyl methanone presents a metabolically stable lipophilic anchor that is not prone to oxidative metabolism seen with heteroaromatic replacements, making it a superior template for probe development requiring prolonged cellular incubation [1].

Quote Request

Request a Quote for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.